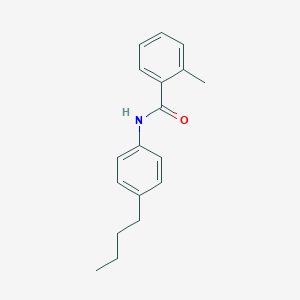

N-(4-butylphenyl)-2-methylbenzamide

Description

N-(4-butylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group linked to a 4-butyl-substituted aniline. Benzamides are widely explored for their roles in organic synthesis, particularly in metal-catalyzed C-H bond functionalization, where directing groups (DGs) facilitate regioselective reactions .

Properties

CAS No. |

5347-30-8 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-3-4-8-15-10-12-16(13-11-15)19-18(20)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3,(H,19,20) |

InChI Key |

GKVTWFKGBWGHBB-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): This analog features an anthraquinone moiety instead of a butylphenyl group. The anthraquinone’s conjugated system enhances electronic communication, enabling N,O-bidentate coordination in C-H functionalization. In contrast, the 4-butyl group in the target compound is a bulky, electron-donating substituent, which may reduce reactivity but improve solubility in nonpolar solvents .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () :

The chloro and methoxy substituents are electron-withdrawing and donating, respectively, creating a polarized electronic environment. The target compound’s butyl group lacks such polarity, suggesting distinct reactivity in electrophilic substitution or metal coordination .N-(2-nitrophenyl)-4-bromo-benzamide () :

Nitro and bromo groups are strong electron-withdrawing substituents, directing reactions to specific positions. The butyl group’s inductive effect may lead to contrasting regioselectivity in catalysis .

Directing Group Efficacy

- N,O-Bidentate DGs (): The anthraquinone derivative’s N,O-bidentate DG enables γ-C-H functionalization via stable five-membered metallacycles. The target compound’s amide group may act as a monodentate DG unless additional coordinating groups (e.g., methoxy) are present, limiting its utility in complex functionalization .

- Steric Effects: The 4-butyl group’s bulkiness could hinder metal coordination or substrate approach, reducing catalytic efficiency compared to planar anthraquinone-based DGs .

Substituent Effects on Properties

| Compound | Substituent | Electronic Effect | Steric Effect | Application Potential |

|---|---|---|---|---|

| N-(4-butylphenyl)-2-methylbenzamide | 4-butyl (alkyl) | Electron-donating | High | Organic synthesis, solubility enhancement |

| N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide | Anthraquinone (N,O-DG) | Electron-withdrawing | Moderate | Metal-catalyzed C-H functionalization |

| N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide | Cl (EWG), OMe (EDG) | Polarized | Low | Fluorescence studies, catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.